Dihydroalantolactone

Description

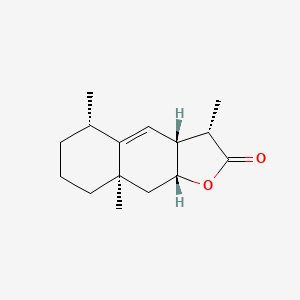

Structure

3D Structure

Properties

CAS No. |

40285-97-0 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3S,3aR,5S,8aR,9aR)-3,5,8a-trimethyl-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9-11,13H,4-6,8H2,1-3H3/t9-,10-,11+,13+,15+/m0/s1 |

InChI Key |

UHXFRFWUSTUALX-CTFUPSTPSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C1=C[C@@H]3[C@@H](C(=O)O[C@@H]3C2)C)C |

Canonical SMILES |

CC1CCCC2(C1=CC3C(C(=O)OC3C2)C)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biogenetic Studies of Dihydroalantolactone

Botanical Origin and Distribution within the Genus Inula

Dihydroalantolactone is primarily found within various species of the genus Inula, a group of flowering plants in the Asteraceae family.

Primary Plant Species Sources

The compound has been identified and isolated from several key Inula species. Notably, Inula helenium, commonly known as elecampane, is a well-documented source of this compound. cyberleninka.ruresearchgate.netresearchgate.netnih.govmdpi.comsci-hub.senih.govresearchgate.net Research has also confirmed its presence in Inula racemosa, another significant medicinal plant in the genus. botanichealthcare.netphytives.comresearchgate.netijrap.netirjmets.comijcrt.orgnaturalproducts.netcrdeepjournal.org Furthermore, studies have isolated this compound from Inula macrophylla and Inula japonica. cyberleninka.ruresearchgate.netnaturalproducts.netknapsackfamily.com

Table 1: Primary Plant Species Containing this compound

| Plant Species | Family | Reference(s) |

|---|---|---|

| Inula helenium | Asteraceae | cyberleninka.ruresearchgate.netresearchgate.netnih.govmdpi.comsci-hub.senih.govresearchgate.net |

| Inula racemosa | Asteraceae | botanichealthcare.netphytives.comresearchgate.netijrap.netirjmets.comijcrt.orgnaturalproducts.netcrdeepjournal.org |

| Inula macrophylla | Asteraceae | cyberleninka.ruresearchgate.netnaturalproducts.netknapsackfamily.com |

Tissue-Specific Localization within Botanical Sources

Within these plant sources, this compound is not uniformly distributed. The primary concentration of this and other related sesquiterpene lactones is found in the roots and rhizomes of the plants. researchgate.netnih.govresearchgate.netbotanichealthcare.netphytives.comgoogle.com The secretory tissues, specifically idioblastic secretory cells and secretory cavities in the cortical region of the root and rhizome, are where these compounds are localized. researchgate.net

Biosynthetic Pathways and Precursor Derivation

The formation of this compound in plants follows a complex biosynthetic pathway common to sesquiterpenoids.

Farnesyl Pyrophosphate as a Biosynthetic Precursor

The journey to this compound begins with farnesyl pyrophosphate (FPP). researchgate.net FPP is a key intermediate in the isoprenoid biosynthetic pathway. uniprot.orgnih.gov It is formed through the head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP). mdpi.complos.org This C15 isoprenoid serves as the direct precursor for the synthesis of all sesquiterpenes, including the eudesmane (B1671778) skeleton of this compound. researchgate.netplos.org

Enzymatic Reduction of Alantolactone (B1664491) to this compound

A crucial step in the formation of this compound is the enzymatic reduction of a related compound, alantolactone. researchgate.net Alantolactone also originates from FPP and shares a very similar chemical structure, with the key difference being an exomethylene group in the lactone ring. cyberleninka.ru An enzymatic process within the plant reduces this double bond, converting alantolactone into this compound. This reduction has been noted in metabolic studies of alantolactone. researchgate.net

Microbial Biotransformation of this compound and Related Sesquiterpene Lactones

Interesting transformations of this compound and its relatives are not limited to the plants themselves. Studies have shown that various microorganisms can metabolize these compounds. For instance, research on the metabolism of alantolactone by certain bacteria revealed a hydrogenation process that results in the formation of 11,13-dihydroalantolactone. researchgate.net This demonstrates that microbes can perform similar reductive transformations as those observed in the plant's own biosynthetic pathway. Further research into microbial biotransformation could reveal a range of other derivatives and metabolic pathways for these complex natural products.

Bacterial Metabolite Formation and Transformation Reactions

The biotransformation of chemical compounds by microorganisms is a fundamental process in nature, enabling bacteria to alter organic molecules for purposes of detoxification or metabolism. medcraveonline.com This capability is driven by a vast and diverse enzymatic repertoire found within various bacterial species. medcraveonline.comethz.ch Microbial biotransformations encompass a range of reactions, including oxidation, reduction, hydrolysis, and isomerization, which structurally modify a substrate, often maintaining its core carbon skeleton. medcraveonline.com The gut microbiome, in particular, represents a significant site of such metabolic activity, encoding a repository of enzymes with the potential to modify xenobiotics, including therapeutic drugs and natural products. nih.govfrontiersin.org

In the context of sesquiterpene lactones, bacterial metabolism plays a notable role. Research has identified specific transformation reactions carried out by bacteria. A key transformation involving a related compound is the hydrogenation of alantolactone, which leads to the formation of 11α,13-dihydroalantolactone. nih.gov This reduction reaction has been reported as a pathway in the formation of bacterial metabolites. nih.gov This specific conversion highlights reduction as a significant bacterial transformation pathway for eudesmanolide sesquiterpene lactones.

Microbial transformation is a recognized method for producing chemical derivatives that may be challenging to obtain through conventional synthetic chemistry. medcraveonline.com The study of these metabolic pathways in bacteria can provide insight into the environmental fate of natural compounds and reveal methods for generating novel derivatives.

Table 1: Example of Bacterial Transformation of a Related Sesquiterpene Lactone

| Substrate | Transformation Type | Product | Reference |

|---|---|---|---|

| Alantolactone | Hydrogenation (Reduction) | 11α,13-Dihydroalantolactone | nih.gov |

Oxidative and Conjugation Reactions in Metabolic Pathways

The metabolism of xenobiotics, including natural compounds like this compound, typically proceeds through two main phases in higher organisms: Phase I (functionalization) and Phase II (conjugation). msdmanuals.comnih.gov The objective of these pathways is to increase the polarity and water solubility of a compound, thereby facilitating its excretion from the body. msdmanuals.com

Phase I: Oxidative Reactions Phase I reactions introduce or expose functional groups such as hydroxyl (-OH) or epoxide groups. nih.govopenaccessjournals.com These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located mainly in the liver. msdmanuals.com For sesquiterpene lactones, oxidation is a known metabolic pathway. For instance, the chemical oxidation of this compound using perbenzoic acid yields 5,6-epoxy this compound, demonstrating the susceptibility of the molecule to epoxidation. pharmacophorejournal.com Studies on structurally similar sesquiterpene lactones, such as 11α,13-dihydrohelenalin acetate, have identified the formation of hydroxylated metabolites during in vitro metabolism experiments with liver microsomes, suggesting that hydroxylation is a probable Phase I metabolic route for this compound as well. nih.gov

Phase II: Conjugation Reactions Following Phase I, the modified compound or the parent molecule itself can undergo Phase II conjugation reactions. msdmanuals.comnih.gov This process involves the attachment of endogenous hydrophilic molecules, which significantly increases the compound's water solubility. openaccessjournals.com

A major conjugation pathway for compounds containing an electrophilic center, such as the α,β-unsaturated γ-lactone moiety found in related sesquiterpene lactones, is conjugation with glutathione (B108866) (GSH). nih.govuomus.edu.iq This reaction is catalyzed by glutathione S-transferases (GSTs). uomus.edu.iq Studies on other sesquiterpene lactones have shown that GSH conjugation is a predominant metabolic pathway. nih.gov The resulting GSH adducts are not typically excreted directly but undergo further biotransformation to form mercapturic acids. uomus.edu.iq This involves the sequential enzymatic cleavage of glutamic acid and glycine, followed by N-acetylation of the remaining cysteine conjugate. nih.govuomus.edu.iq In addition to glutathione, conjugation with water molecules has also been observed in the metabolism of similar compounds. nih.gov

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Enzyme Family | Potential Metabolite | Reference |

|---|---|---|---|---|

| Phase I | Epoxidation | Cytochrome P450 (CYP) | 5,6-Epoxy this compound | pharmacophorejournal.com |

| Phase I | Hydroxylation | Cytochrome P450 (CYP) | Hydroxythis compound | nih.gov |

| Phase II | Glutathione Conjugation | Glutathione S-Transferase (GST) | This compound-GSH conjugate | nih.govuomus.edu.iq |

| Phase II | Cysteine Conjugation | (From GSH conjugate degradation) | This compound-Cys conjugate | nih.gov |

| Phase II | Water Conjugation | - | This compound-Water conjugate | nih.gov |

Chemical Synthesis and Advanced Derivatization Strategies for Dihydroalantolactone

Semisynthetic Approaches to Dihydroalantolactone and its Analogs

Semisynthesis leverages the complex, naturally-derived core of sesquiterpene lactones to create novel derivatives that would be challenging to produce through total synthesis. These approaches often focus on modifying the reactive functional groups present in the parent molecule.

This compound is fundamentally a reduced form of alantolactone (B1664491) or its isomer, isoalantolactone (B1672209). The primary transformation is the selective reduction of the α,β-unsaturated exocyclic double bond (C11-C13) of the γ-lactone ring, a common feature in many eudesmanolide sesquiterpene lactones. This conversion eliminates the Michael acceptor moiety, which is often associated with the reactivity and cytotoxicity of the parent compounds. nih.gov

The reduction can be achieved through various methods. A common laboratory-scale method involves the use of sodium borohydride (NaBH₄). This reagent provides hydride ions that selectively attack the conjugated double bond, leading to the formation of dihydro-derivatives. While this compound is the specific product from alantolactone reduction, this strategy is broadly applicable. For instance, the reduction of the related compound 1β-hydroxy alantolactone using NaBH₄ in tetrahydrofuran (THF) has been reported to yield its corresponding dihydro-analog.

Table 1: Reduction Reactions for this compound Scaffolds

| Starting Material | Reagent(s) | Product | Key Transformation |

|---|---|---|---|

| Alantolactone | Catalytic Hydrogenation (e.g., H₂/Pd-C) | This compound | Saturation of C11-C13 exocyclic double bond |

Epoxidation is a powerful synthetic tool for introducing a reactive three-membered oxirane ring into a molecule, providing a handle for further functionalization. In the context of this compound, which lacks the exocyclic double bond, epoxidation targets the endocyclic C4-C5 double bond within the fused ring system.

This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. researchgate.net The reaction is generally regioselective for the available double bond. The introduction of an epoxide ring significantly alters the molecule's stereochemistry and electronic properties and can be a key step in creating derivatives with unique biological profiles. researchgate.net The choice of epoxidizing agent and reaction conditions can be tailored based on the presence of other functional groups and the desired stereochemical outcome. researchgate.net

Table 2: Epoxidation of the this compound Scaffold

| Substrate | Reagent(s) | Product | Key Transformation |

|---|

Synthetic Transformations for Structure Elucidation and Analog Generation

Further chemical modifications of the this compound core are employed to confirm its structure, explore structure-activity relationships, and generate novel compounds.

Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce double bonds by adding hydrogen gas (H₂) in the presence of a metal catalyst. While reduction of alantolactone to this compound saturates the exocyclic double bond, catalytic hydrogenation can also be applied to the this compound molecule itself to saturate the remaining endocyclic double bond at the C4-C5 position.

This process typically utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. The reaction results in the fully saturated alantolactone backbone, a compound useful for structural confirmation studies or as a scaffold for further derivatization where the absence of unsaturation is desired.

Michael additions are conjugate 1,4-additions of nucleophiles to α,β-unsaturated carbonyl compounds. This reaction is highly relevant for the precursor molecule, alantolactone, where the α-methylene-γ-lactone moiety is a potent Michael acceptor. mdpi.commdpi.com However, this compound, by definition, has this exocyclic double bond reduced and is therefore not susceptible to Michael addition at this position.

Analogs of this compound can, however, be generated through a two-step process. First, a Michael addition is performed on alantolactone using a wide range of nucleophiles (e.g., amines, thiols). This creates a C-13 substituted alantolactone derivative. In the second step, the remaining endocyclic double bond of this new adduct can be reduced, for example, by catalytic hydrogenation, to yield a C-13 substituted this compound analog. This pathway allows for the introduction of diverse functionalities onto the this compound framework.

Dihalocyclopropanation involves the addition of a dihalocarbene to a double bond to form a dihalocyclopropane ring. This reaction introduces a strained, functionalized three-membered ring onto the molecular scaffold. For this compound, this reaction would target the endocyclic C4-C5 double bond. A known method for generating dichlorocarbene (:CCl₂) is the reaction of chloroform (CHCl₃) with a strong base, often under phase-transfer catalysis conditions. The application of dichlorocyclopropanation has been successfully demonstrated on derivatives of isoalantolactone, a closely related isomer, confirming the viability of this strategy within this molecular family. researchgate.net

A related, though non-halogenated, strategy is the Simmons-Smith cyclopropanation, which uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) to add a methylene (CH₂) group across a double bond. wikipedia.orgtcichemicals.com This reaction is stereospecific and can also be applied to the C4-C5 double bond of this compound to generate a cyclopropyl-fused analog. nih.gov

Table 3: Cyclopropanation of the this compound Scaffold

| Reaction Type | Reagent(s) | Product Feature | Target Site |

|---|---|---|---|

| Dichlorocyclopropanation | CHCl₃, NaOH (phase-transfer catalyst) | Fused dichlorocyclopropane ring | C4=C5 double bond |

Advanced Derivatization for Enhanced Research Applications

The structural modification of this compound and other saturated sesquiterpene lactones is pursued to generate novel analogs with potentially enhanced or modulated biological activities for research purposes. Unlike its unsaturated counterpart, alantolactone, this compound lacks the reactive α-methylene-γ-lactone moiety, which is a common site for derivatization via Michael addition. Consequently, advanced strategies must target other positions on the molecule's scaffold.

One significant advanced derivatization strategy involves the hydroxylation of the C11 position, which is alpha to the lactone carbonyl group. This transformation introduces a hydroxyl group, creating new possibilities for studying structure-activity relationships and providing a handle for further functionalization. The synthesis of these 11-hydroxylated derivatives has been successfully achieved using enolate chemistry. scielo.org.mx

The process begins with the generation of a lactone enolate using a strong base, such as lithium diisopropylamide (LDA). This enolate is then trapped by an electrophilic oxygen source to introduce the hydroxyl group. Research has explored different oxidizing agents to accomplish this transformation, leading to varying degrees of stereospecificity and yield. scielo.org.mx

Key Research Findings:

A study on the hydroxylation of 11,13-dihydrosesquiterpene lactones, including eudesmanolides similar to this compound, demonstrated two main approaches for this oxidation:

Trapping with Gaseous Oxygen: The LDA-mediated enolate can be quenched with molecular oxygen. This method was found to be non-stereospecific, producing a mixture of both 11α- and 11β-hydroxylactones. The combined yields for this reaction were moderate, ranging from 13% to 47%. A notable side reaction was the formation of norsesquiterpene ketones, which are believed to result from the decomposition of an intermediate hydroperoxide anion. scielo.org.mx

Trapping with Chiral Oxidizing Agents: To improve stereoselectivity, a chiral oxidizing agent, (camphorylsulfonyl)oxaziridine, was used. When applied to a germacranolide-type 11,13-dihydrolactone, this reagent resulted in the exclusive formation of the 11β-hydroxylactone in good yields (66-72%). This method also avoided the formation of the norsesquiterpene ketone byproduct, offering a cleaner reaction profile. scielo.org.mx

These findings illustrate a sophisticated strategy for modifying the saturated lactone core of this compound and related compounds, thereby enabling the exploration of derivatives with altered chemical properties for various research applications. scielo.org.mx

Table of Derivatization Reactions

This table summarizes the advanced derivatization strategy for introducing a hydroxyl group at the C11 position of 11,13-dihydrosesquiterpene lactones.

| Reaction Step | Reagents & Conditions | Products | Key Observations |

| Enolate Formation | Lithium Diisopropylamide (LDA) | Lactone Enolate | Generates a nucleophilic center at C11. |

| Oxidation 1 | Gaseous Oxygen (O₂) | 11α- and 11β-Hydroxylactones, Norsesquiterpene Ketones | Non-stereospecific; moderate yields (13-47%); byproduct formation. scielo.org.mx |

| Oxidation 2 | (+)- or (−)-(Camphorylsulfonyl)oxaziridine | 11β-Hydroxylactone | Stereospecific; higher yields (66-72%); no ketone byproduct observed. scielo.org.mx |

Biological Activities and Preclinical Investigations of Dihydroalantolactone

Antiproliferative and Cytotoxic Activities in Cellular Models

Efficacy across Diverse Cancer Cell Lines (e.g., MK-1, HeLa, B16F10, A2058, HT-29, HepG2, KG1a)

Dihydroalantolactone has demonstrated notable antiproliferative and cytotoxic effects across a variety of cancer cell lines. In one study, the methanol (B129727) extract of Inula helenium roots, from which this compound is isolated, showed significant growth inhibitory activity against MK-1 (human chronic myeloid leukemia), HeLa (human cervical cancer), and B16F10 (murine melanoma) cell lines. researchgate.net Further investigation of the hexane-soluble fraction, which contained this compound among other sesquiterpenes, confirmed this strong antiproliferative effect. researchgate.net

The cytotoxic potential of this compound and related compounds has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. mdpi.com For instance, studies on hepatocellular carcinoma (HepG2) and colon adenocarcinoma (HT-29) cell lines have been conducted to evaluate the cytotoxic effects of various natural compounds. nih.govresearchgate.netbrieflands.com While specific IC50 values for this compound across all the listed cell lines are not consistently available in the provided search results, the general consensus points towards its activity. For example, alantolactone (B1664491), a closely related compound, has shown cytotoxic effects on HepG2 cells. researchgate.net The evaluation of cytotoxicity is a crucial step in anticancer drug discovery, with assays like the MTT assay being commonly employed to determine cell viability after treatment. nih.gov

Table 1: Reported Antiproliferative Activity of this compound and Related Extracts/Compounds

| Cell Line | Cancer Type | Compound/Extract | Observed Effect | Citation |

| MK-1 | Human Chronic Myeloid Leukemia | Methanol extract of Inula helenium (containing this compound) | High inhibitory activity for cell growth | researchgate.net |

| HeLa | Human Cervical Cancer | Methanol extract of Inula helenium (containing this compound) | High inhibitory activity for cell growth | researchgate.net |

| B16F10 | Murine Melanoma | Methanol extract of Inula helenium (containing this compound) | High inhibitory activity for cell growth | researchgate.net |

| HepG2 | Human Hepatocellular Carcinoma | Alantolactone | Dose-dependent induction of apoptosis | researchgate.net |

| HT-29 | Human Colon Adenocarcinoma | Various natural extracts | Cytotoxic effects observed | researchgate.netbrieflands.com |

Induction of Apoptosis and Programmed Cell Death Pathways

This compound and its parent compounds induce cytotoxicity in cancer cells primarily through the induction of apoptosis, or programmed cell death. edpsciences.orgresearchgate.net Apoptosis is a multi-stage process involving early, mid, and late-stage cellular events. sigmaaldrich.com The molecular mechanisms underlying this process often involve the modulation of key signaling pathways.

One of the central events in apoptosis is the activation of a cascade of proteolytic enzymes called caspases. sigmaaldrich.com These enzymes, particularly caspase-3 and -7, are responsible for the cleavage of cellular proteins, leading to the disassembly of the cell. nih.gov A key substrate of these executioner caspases is Poly (ADP-ribose) polymerase (PARP). researchgate.netmesoscale.com The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.govmesoscale.com This cleavage separates the DNA-binding domains of PARP from its catalytic domain, rendering it inactive and preventing DNA repair, which ultimately facilitates cell death. nih.govmesoscale.com Studies on related compounds like alantolactone have shown that their pro-apoptotic effects are mediated through the activation of caspases and subsequent PARP cleavage. researchgate.net The process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net The involvement of caspase-8 activation and the cleavage of Bid suggest a crosstalk between these two pathways. researchgate.net

Modulation of Cell Cycle Progression

Beyond inducing apoptosis, this compound and similar sesquiterpene lactones can exert their antiproliferative effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Some anticancer agents function by causing cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating. nih.gov

Studies on compounds structurally related to this compound have shown that they can induce cell cycle arrest, often at the G2/M phase. worktribe.comunitywomenscollege.ac.in This arrest prevents cells from entering mitosis and leads to cell death. worktribe.com The transition between cell cycle phases is controlled by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For example, the G2/M transition is primarily regulated by the CDK1/Cyclin B1 complex. mdpi.com Research has demonstrated that treatment with certain natural compounds can lead to a decrease in the expression of key regulatory proteins such as Cyclin B1, CDK1 (also known as CDC2), and CDC25c, resulting in G2/M phase arrest. mdpi.com This disruption of the cell cycle machinery is a key mechanism of the anticancer activity of these compounds. nih.govnih.gov

Antimicrobial and Antifungal Efficacy

Antibacterial Spectrum against Gram-Positive and Gram-Negative Organisms

This compound has been investigated for its antibacterial properties. scialert.net Research indicates that sesquiterpene lactones, as a class, exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. docsdrive.com However, the efficacy can vary significantly between different compounds and bacterial strains.

In one study, this compound itself showed poor inhibition against a panel of tested bacteria. scialert.net In contrast, the related compound alantolactone demonstrated more significant antibacterial activity, particularly against Pseudomonas aeruginosa and Bacillus cereus. scialert.netdocsdrive.com The antibacterial activity of plant extracts is often attributed to their less polar components, which tend to be more effective against Gram-positive bacteria. frontiersin.org Conversely, aqueous extracts sometimes show greater activity against Gram-negative organisms. frontiersin.org The difference in susceptibility is often linked to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. mdpi.com Generally, Gram-positive bacteria have been found to be more sensitive to the essential oils of plants like Inula helenium than Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Activity of this compound and Related Compounds

| Compound | Bacterial Strain | Gram Type | Activity | Citation |

| This compound | Various tested bacteria | N/A | Poor inhibition | scialert.net |

| Alantolactone | Pseudomonas aeruginosa | Gram-Negative | Maximum inhibition | docsdrive.com |

| Alantolactone | Bacillus cereus | Gram-Positive | Maximum inhibition | docsdrive.com |

| Isoalantolactone (B1672209) | Pseudomonas aeruginosa | Gram-Negative | Moderate inhibition | scialert.net |

| Isoalantolactone | Bacillus cereus | Gram-Positive | Moderate inhibition | scialert.net |

| Inula helenium Essential Oil | Staphylococcus aureus | Gram-Positive | Weak activity | researchgate.net |

| Inula helenium Essential Oil | Gram-negative bacteria | Gram-Negative | Inactive at tested concentrations | researchgate.net |

Antifungal Activities

The antifungal potential of this compound and extracts containing it has also been a subject of study. researchgate.net Sesquiterpene lactones from Inula species are known to possess antifungal properties. scialert.net

Essential oils and extracts from Inula helenium, which contain this compound, have demonstrated activity against various fungal species, including those from the Candida and Aspergillus genera. researchgate.netresearchgate.net For example, the essential oil from the roots of Inula helenium was active against several Candida strains. researchgate.net The antifungal activity of such extracts is often linked to their principal components, like alantolactone and isoalantolactone. researchgate.net The minimum inhibitory concentration (MIC) is a standard measure used to quantify antifungal efficacy, with lower values indicating greater potency. nih.gov While specific MIC values for pure this compound against a wide range of fungi are not detailed in the provided search results, the general antifungal activity of the plant source is established. crdeepjournal.org For instance, some antifungal agents show potent in vitro activity against Aspergillus spp. with MICs as low as ≤0.06 μg/mL. nih.gov

Anti-inflammatory Properties

This compound, a naturally occurring sesquiterpene lactone, has been identified as possessing anti-inflammatory properties. Sesquiterpene lactones as a class are well-regarded for their pharmacological effects, including the modulation of inflammatory processes. nih.govmdpi.com The anti-inflammatory potential of these compounds is often linked to their ability to interfere with key signaling pathways that regulate the production of inflammatory mediators. mdpi.com

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of prostaglandin (B15479496) synthesis. nih.govwikipedia.org Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. mdpi.com They are synthesized via the cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com this compound has been specifically classified as a prostaglandin synthesis inhibitor, suggesting that its anti-inflammatory action is, at least in part, due to its ability to block this pathway. usda.gov

The inhibition of prostaglandin synthesis reduces the levels of these pro-inflammatory mediators at the site of inflammation, thereby alleviating inflammatory symptoms. nih.gov While detailed mechanistic studies on this compound are limited, the activity of other sesquiterpene lactones, such as helenalin (B1673037), has been shown to involve the inhibition of the transcription factor NF-κB. nih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. mdpi.com The inhibition of NF-κB activation by helenalin prevents the subsequent production of inflammatory mediators, offering a plausible mechanism that may also be relevant for this compound and other related compounds. nih.gov

Antioxidant Effects and Free Radical Scavenging Capabilities

While the closely related compound alantolactone has been noted for its neuroprotective activities, which include the attenuation of oxidative stress nih.gov, direct and quantitative preclinical data on the free radical scavenging capabilities of this compound itself is not extensively detailed in the available literature. Antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.govnih.govmdpi.com The results are typically expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. encyclopedia.pubresearchgate.netresearchgate.net

The general antioxidant potential of plant-derived compounds is often linked to their chemical structure, particularly the presence of phenolic and flavonoid components. globalresearchonline.net Although specific IC50 values for this compound in DPPH or ABTS assays were not found in the search results, the demonstrated ability of related sesquiterpene lactones to mitigate oxidative stress suggests that this is a promising area for future investigation. nih.gov

Other Investigated Biological Activities in Preclinical Settings

Beyond its anti-inflammatory and potential antioxidant effects, this compound and its related compounds have been explored for other significant biological activities in preclinical research.

The control of arthropod vectors, such as mosquitoes, is crucial for preventing the transmission of widespread diseases. nih.gov Botanical compounds are increasingly investigated as alternatives to synthetic insecticides due to issues like resistance and environmental concerns. ifremer.frscielo.br The related compound, alantolactone, has been reported to possess insecticidal properties. nih.gov This finding suggests that other sesquiterpene lactones from the same chemical family, including this compound, could also exhibit activity against various insect pests. However, specific studies detailing the larvicidal or adulticidal efficacy of this compound against medically important vectors like Aedes aegypti or Culex quinquefasciatus were not identified in the provided search results. nih.govscirp.orgfrontiersin.orgmdpi.comnih.gov

Leishmaniasis is a parasitic disease with limited therapeutic options, driving the search for new, effective, and less toxic compounds. nih.govdovepress.com Natural products are a significant source for this discovery process. plos.orgnih.govturkiyeparazitolderg.org While numerous compounds are screened for their ability to inhibit the growth of Leishmania parasites, both in their free-living promastigote stage and their intracellular amastigote stage plos.orgmdpi.com, specific preclinical data on the antileishmanial activity of this compound against species such as Leishmania donovani or Leishmania major is not available in the current body of research. nih.govnih.govmdpi.com

A significant mechanism of cellular defense against oxidative or xenobiotic stress is the induction of phase II detoxifying enzymes, a process largely regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govfrontiersin.orgwikipathways.org Research on extracts from Inula helenium, the plant from which this compound is derived, has shown that its constituent sesquiterpenes are potent inducers of these protective enzymes. edpsciences.org

The table below summarizes the findings on the induction of quinone reductase by sesquiterpenes isolated from Inula helenium.

| Compound | QR Induction Activity |

| Alantolactone | Significant inducer in Hepa1c1c7 and BPRc1 cells edpsciences.org |

| Isoalantolactone | Significant inducer in Hepa1c1c7 and BPRc1 cells edpsciences.org |

| 5-epoxy alantolactone | Significant inducer in Hepa1c1c7 and BPRc1 cells edpsciences.org |

This table is based on data for related sesquiterpenes from the same plant source.

Hypoglycemic and Insulin-Sensitizing Effects

Preclinical investigations, primarily using extracts from plants of the Inula genus known to contain this compound, suggest that this compound and its related molecules possess notable hypoglycemic and insulin-sensitizing properties. The research indicates that the mechanism of action is likely multifaceted, focusing on enhancing glucose utilization and improving insulin (B600854) sensitivity in peripheral tissues rather than stimulating insulin secretion from the pancreas.

Studies on alcoholic extracts of Inula racemosa root have demonstrated an ability to lower blood glucose levels and concurrently enhance liver glycogen (B147801) storage in rats. nih.gov Significantly, these effects were observed without a corresponding increase in plasma insulin levels, suggesting the action is independent of pancreatic beta-cell stimulation. nih.govcrdeepjournal.org This points towards a mechanism that potentiates insulin sensitivity at the peripheral level. nih.gov Further research with methanolic extracts of I. racemosa in alloxan-induced diabetic rat models confirmed a significant reduction in blood sugar levels following chronic administration. crdeepjournal.orgsilae.it

The potential mechanism for these insulin-sensitizing effects may be linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net PPARγ is a key nuclear receptor that regulates genes involved in both glucose and lipid metabolism. mdpi.com Compounds bearing an α-methylene-γ-lactone structure, which is characteristic of this compound, have been identified as potential activators of PPARγ. researchgate.net Activation of this receptor enhances insulin sensitivity in critical metabolic tissues such as skeletal muscle, liver, and adipose tissue, thereby improving glucose uptake and utilization. mdpi.comresearchgate.net This is further supported by findings that extracts containing these compounds can improve glucose metabolism in experimental animal models. researchgate.net

Table 1: Summary of Preclinical Hypoglycemic and Insulin-Sensitizing Findings An interactive data table is available below.

| Test Substance | Model System | Key Findings | Potential Mechanism | Reference(s) |

| Alcoholic Extract of Inula racemosa | Rat Model | Lowered blood glucose; Enhanced liver glycogen. | Potentiated insulin sensitivity at the peripheral level; No increase in plasma insulin. | nih.govcrdeepjournal.org |

| Methanolic Extract of Inula racemosa | Alloxan-Induced Diabetic Rats | Significant reduction in blood sugar level with chronic treatment. | Increased utilization of glucose by peripheral tissues. | silae.itscispace.com |

| Radix Inulae (General) | Review of Preclinical Studies | Possesses hypoglycemic and insulin-sensitizing activities. | Not specified in review, but consistent with other findings. | researchgate.net |

| α-methylene-γ-lactones | In Vitro Macrophage Assay | Identified as potent dual activators of PPARγ and Nrf2. | Activation of PPARγ, a key regulator of glucose metabolism. | researchgate.net |

Interactive Data Table

| Test Substance | Model System | Key Findings | Potential Mechanism | Reference(s) |

| Alcoholic Extract of Inula racemosa | Rat Model | Lowered blood glucose; Enhanced liver glycogen. | Potentiated insulin sensitivity at the peripheral level; No increase in plasma insulin. | nih.govcrdeepjournal.org |

| Methanolic Extract of Inula racemosa | Alloxan-Induced Diabetic Rats | Significant reduction in blood sugar level with chronic treatment. | Increased utilization of glucose by peripheral tissues. | silae.itscispace.com |

| Radix Inulae (General) | Review of Preclinical Studies | Possesses hypoglycemic and insulin-sensitizing activities. | Not specified in review, but consistent with other findings. | researchgate.net |

| α-methylene-γ-lactones | In Vitro Macrophage Assay | Identified as potent dual activators of PPARγ and Nrf2. | Activation of PPARγ, a key regulator of glucose metabolism. | researchgate.net |

Cardiovascular System Modulatory Effects

This compound, as a constituent of various medicinal plant extracts, has been implicated in several modulatory effects on the cardiovascular system. Preclinical evidence suggests these effects include vasorelaxant and potential cardioprotective actions.

Extracts from Inula helenium, which contains this compound, have been shown to induce significant vasorelaxation in isolated rat aortic rings. biomedpharmajournal.orgwu.ac.thwu.ac.th This relaxation effect was observed in a dose-dependent manner. wu.ac.th The underlying mechanisms for this vasorelaxant activity appear to involve multiple pathways. Research indicates that the extracts can inhibit contractions induced by potassium chloride (KCl) by modulating L-type Ca2+ channels, which reduces the influx of calcium into vascular smooth muscle cells. wu.ac.thwu.ac.th Furthermore, the vasorelaxant effects are also mediated through the nitric oxide (NO)-cGMP-PKG signaling pathway, an endothelium-dependent mechanism crucial for maintaining vascular tone. wu.ac.thwu.ac.th

In addition to vasorelaxant properties, extracts from Inula species have demonstrated direct effects on cardiac muscle function. A petroleum ether extract of Inula racemosa was reported to exhibit negative inotropic (force of contraction) and negative chronotropic (heart rate) effects on isolated frog hearts. crdeepjournal.orgscispace.com Moreover, studies on alantolactone, a closely related sesquiterpene lactone, have highlighted its potential to manage oxidative stress and mitigate cardiac damage in animal models, suggesting a cardioprotective role for this class of compounds. biomedicinej.com A broader review of Radix Inulae confirms its traditional use and preclinical investigation for cardiovascular activities. researchgate.net

Table 2: Summary of Preclinical Cardiovascular Findings An interactive data table is available below.

| Test Substance | Model System | Key Findings | Potential Mechanism | Reference(s) |

| Extract of Inula helenium | Isolated Rat Aortic Rings | Significant, dose-dependent vasorelaxation. | Inhibition of L-type Ca2+ channels; Activation of the NO-cGMP-PKG pathway. | wu.ac.thwu.ac.th |

| Petroleum Ether Extract of Inula racemosa | Isolated Frog Heart | Negative inotropic and chronotropic effects. | Not specified. | crdeepjournal.orgscispace.com |

| Alantolactone (related compound) | Rabbit Model with Induced Oxidative Stress | Reduced markers of cardiac damage (Troponin-I, CK-MB). | Management of oxidative stress. | biomedicinej.com |

| Radix Inulae (General) | Review of Preclinical Studies | Possesses cardiovascular modulatory activities. | Not specified in review. | researchgate.net |

Interactive Data Table

| Test Substance | Model System | Key Findings | Potential Mechanism | Reference(s) |

| Extract of Inula helenium | Isolated Rat Aortic Rings | Significant, dose-dependent vasorelaxation. | Inhibition of L-type Ca2+ channels; Activation of the NO-cGMP-PKG pathway. | wu.ac.thwu.ac.th |

| Petroleum Ether Extract of Inula racemosa | Isolated Frog Heart | Negative inotropic and chronotropic effects. | Not specified. | crdeepjournal.orgscispace.com |

| Alantolactone (related compound) | Rabbit Model with Induced Oxidative Stress | Reduced markers of cardiac damage (Troponin-I, CK-MB). | Management of oxidative stress. | biomedicinej.com |

| Radix Inulae (General) | Review of Preclinical Studies | Possesses cardiovascular modulatory activities. | Not specified in review. | researchgate.net |

Structure Activity Relationship Sar and Mechanistic Studies of Dihydroalantolactone

Elucidation of Essential Structural Features for Biological Efficacy

The biological efficacy of dihydroalantolactone is determined by key structural motifs. Research into eudesmane-type sesquiterpene lactones has identified several features that are critical for their activity. These include the lactone ring, the decalin core, and the stereochemistry of chiral centers.

Significance of the Lactone Ring System and its Saturation State

The lactone ring is a fundamental component of many biologically active natural products. wikipedia.org In the family of eudesmanolide sesquiterpenes, the α,β-unsaturated γ-lactone ring is widely regarded as a critical feature for potent biological activity. semanticscholar.orgresearchgate.net This moiety, containing an exocyclic double bond, acts as a reactive Michael acceptor. This reactivity allows it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine within proteins, leading to enzyme inhibition and modulation of various cellular processes. nih.gov

This compound, specifically 11,13β-dihydroalantolactone, is characterized by the saturation of this exocyclic double bond, resulting in a saturated γ-lactone ring. researchgate.net This structural modification is significant because it removes the Michael acceptor functionality. Consequently, the mechanism of action for this compound is distinct from its unsaturated counterparts like alantolactone (B1664491) and isoalantolactone (B1672209). Its interactions with proteins are more likely to be non-covalent, involving forces such as hydrogen bonding and hydrophobic interactions, rather than covalent alkylation. This fundamental difference in reactivity generally results in a modified, and often reduced, biological potency compared to analogues with an α,β-unsaturated lactone system. researchgate.net Studies on other sesquiterpene lactones have shown that the saturation of the C11-C13 double bond leads to a significant decrease in cytotoxicity and other biological activities.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in pharmacology and is a critical determinant of biological activity. numberanalytics.comwashington.edu The specific orientation of functional groups at chiral centers influences how a molecule fits into the binding site of a receptor or enzyme, akin to a key fitting into a lock. washington.edu Even minor changes in stereochemistry can lead to significant differences in biological response, with one stereoisomer often being significantly more active than another. washington.edumdpi.com

Comparative SAR with Alantolactone and Isoalantolactone

Comparing the structure and activity of this compound with its close structural analogues, alantolactone and isoalantolactone, provides valuable SAR insights. Alantolactone and isoalantolactone are isomers that both feature the reactive α,β-unsaturated γ-lactone moiety but differ in the position of an endocyclic double bond in the decalin skeleton. researchgate.net

Studies consistently show that alantolactone and isoalantolactone are potent biological agents, with their activity largely attributed to the presence of the α-methylene-γ-lactone group. researchgate.netscispace.com For example, in studies of antiproliferative activity against various cancer cell lines, alantolactone often demonstrates higher potency than isoalantolactone. researchgate.net In contrast, this compound, lacking the reactive exomethylene group on the lactone ring, is generally found to be less active or to exhibit a different activity profile.

The antimicrobial activity of these compounds also highlights the importance of the unsaturated lactone. A study on the antistaphylococcal activity of essential oil from Inula helenium identified alantolactone and isoalantolactone as the most active constituents, concluding that the α,β-methylene-lactone ring is an essential structural part for their antimicrobial effect. researchgate.net Dihydroalantolactones were present as only minor components in the oil. researchgate.net This implies a lower intrinsic activity for the saturated analogue in this context.

Table 1: Comparative Biological Activity of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Key Structural Feature | Reported Biological Activity | Relative Potency | Reference |

|---|---|---|---|---|

| Alantolactone | α,β-Unsaturated Lactone | Antiproliferative, Antimicrobial, Anti-inflammatory | High | researchgate.netresearchgate.net |

| Isoalantolactone | α,β-Unsaturated Lactone | Antiproliferative, Antimicrobial, Anti-inflammatory | High (often slightly lower than Alantolactone) | semanticscholar.orgresearchgate.netresearchgate.net |

| This compound | Saturated Lactone | Minor component in active extracts; studied as a derivative | Generally Lower | researchgate.netresearchgate.net |

Molecular Targets and Interaction Mechanisms

The biological effects of this compound are initiated by its interaction with specific molecular targets within the cell. These interactions can lead to the modulation of enzyme activity and the interruption of cellular signaling cascades.

Protein Binding and Enzyme Modulation

The primary mechanism for many sesquiterpene lactones involves direct interaction with proteins. nih.gov As previously noted, compounds with an α,β-unsaturated lactone ring, such as alantolactone, can covalently bind to proteins, particularly to the cysteine residues of enzymes and transcription factors. This irreversible binding can lead to significant and long-lasting modulation of protein function. numberanalytics.com

Given that this compound lacks this reactive group, its interactions with proteins are non-covalent. These interactions depend on the molecule's ability to fit into binding pockets and form weaker associations like hydrophobic interactions and hydrogen bonds. This can result in reversible inhibition or allosteric modulation of enzyme activity. hotspotthera.com Allosteric regulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. hotspotthera.com While specific protein targets for this compound are not as extensively characterized as those for alantolactone, its structure allows for potential interactions with various enzymes, where it may act as a competitive or non-competitive inhibitor.

Cellular Signaling Pathway Interventions

The binding of this compound to its molecular targets can trigger a cascade of events that interfere with cellular signaling pathways. universiteitleiden.nl The more reactive counterparts, alantolactone and isoalantolactone, are known to interfere with several key pathways, including the NF-κB (nuclear factor kappa-B) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways, often through direct alkylation of key signaling proteins. semanticscholar.orgresearchgate.netresearchgate.net These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis (programmed cell death). universiteitleiden.nlnih.gov

For this compound, its intervention in signaling would proceed through different, non-covalent mechanisms. It might, for example, compete with endogenous ligands for receptor binding sites or allosterically modulate kinases or phosphatases within a signaling cascade. nih.gov This could lead to a more subtle modulation of signaling output compared to the often potent and irreversible inhibition caused by its unsaturated analogues. The ultimate cellular response, such as the induction of apoptosis or the suppression of inflammatory responses, would be a direct consequence of these pathway interventions. mdpi.com

Computational and In Silico Approaches to SAR of this compound

Computational, or in silico, methods have become indispensable tools in medicinal chemistry for exploring the structure-activity relationships (SAR) of natural products like this compound. These approaches allow for the rapid, cost-effective evaluation of molecular properties and the prediction of biological activity, guiding further experimental work. By simulating interactions at a molecular level, researchers can build models that explain how the chemical structure of a compound influences its therapeutic or toxic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds, making it a valuable tool for lead optimization.

For sesquiterpene lactones, including this compound, QSAR studies have been employed to understand their activity. For instance, a QSAR analysis was conducted to investigate the neuroprotective activity of various terpenoids, which included this compound cnjournals.com. In a typical QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The biological activity (e.g., IC₅₀ values) is then modeled as a function of these descriptors.

While specific QSAR equations for this compound are proprietary to the studies in which they are developed, the general types of descriptors used are well-established.

Table 1: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular shape, size, and degree of branching. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D properties of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Relates to the compound's partitioning behavior and polarizability. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic charge distribution and reactivity. |

By identifying which descriptors are most influential, QSAR models can provide crucial insights into the SAR of this compound, suggesting which parts of the molecule are most important for its biological effects and how it might be modified to enhance activity.

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a powerful in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme (receptor) nuph.edu.ua. The primary goals of docking are to predict the preferred binding orientation and conformation of the ligand within the receptor's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score nih.govajol.info. This information is critical for understanding the mechanism of action at a molecular level.

The process involves computationally placing the ligand into the binding site of a receptor in numerous possible orientations and using a scoring function to evaluate the plausibility of each pose nuph.edu.ua. These scoring functions estimate the free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.

In silico studies on natural products and their derivatives frequently use molecular docking to rationalize observed biological activities and guide the synthesis of new compounds mdpi.comorientjchem.org. For example, docking studies on derivatives of the related sesquiterpene lactone, alantolactone, have revealed that they can interact directly with the DNA binding site of the p50 subunit of nuclear factor κB, a key protein involved in inflammation and cancer researchgate.net. Such studies suggest that this compound could also be investigated for its interaction with this and other therapeutic targets. The results of docking simulations can reveal key amino acid residues in the binding pocket that are crucial for interaction, providing a roadmap for designing more potent derivatives.

Table 2: Key Steps and Outputs of Molecular Docking

| Step | Description | Key Output |

| 1. Receptor Preparation | A 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens and assigning charges. | A prepared, rigid or flexible receptor model. |

| 2. Ligand Preparation | A 3D structure of the ligand (e.g., this compound) is generated and optimized to find its low-energy conformation. | A prepared, flexible ligand model. |

| 3. Docking Simulation | A search algorithm systematically explores possible binding poses of the ligand within the receptor's active site. | A set of potential binding poses (conformations and orientations). |

| 4. Scoring and Analysis | A scoring function ranks the generated poses based on predicted binding affinity. The top-ranked poses are analyzed for key interactions. | A docking score (e.g., in kcal/mol) and a visual representation of ligand-receptor interactions (e.g., hydrogen bonds). |

Application of Artificial Intelligence and Machine Learning in SAR Predictions

The application of artificial intelligence (AI) and machine learning (ML) represents a modern evolution of QSAR and other computational methods in drug discovery. While traditional QSAR often relies on linear statistical methods, ML algorithms can capture highly complex, non-linear relationships between chemical structure and biological activity saarj.com.

Machine learning models, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of chemical compounds and their associated biological activities. Once trained, these models can make highly accurate predictions for new molecules. For natural products like this compound and its derivatives, ML can be used to:

Predict Biological Activity: Screen virtual libraries of this compound derivatives to prioritize which ones to synthesize and test experimentally.

Elucidate SAR: Identify complex structural patterns and combinations of features that are critical for activity, going beyond what is apparent from simpler models.

Predict ADMET Properties: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, a crucial step in early-stage drug development.

Although specific published ML studies focusing exclusively on this compound are not yet widespread, the methodology is increasingly applied to natural product research. For example, ML is used in the analysis of cell nuclear morphology and in the development of electronic educational resources, demonstrating its broad applicability saarj.com. The general framework involves using a set of known active and inactive compounds to train a model that can then classify or predict the activity of new, untested molecules, accelerating the discovery of promising therapeutic agents.

Methodological Frameworks for Dihydroalantolactone Research

Extraction and Chromatographic Purification Techniques

The isolation of dihydroalantolactone from natural sources, primarily the roots of plants like Inula helenium, involves a multi-step process combining extraction and chromatographic purification. The selection of methods is crucial for achieving high yield and purity of the target compound.

The initial step in isolating this compound and related sesquiterpene lactones is the extraction from dried and powdered plant material. The choice of solvent and extraction technique significantly impacts the efficiency and composition of the crude extract.

Commonly employed methods include maceration, where the plant material is soaked in a solvent for an extended period, and more advanced techniques designed to improve efficiency. nih.govresearchgate.net Solvents such as ethanol, often in an aqueous solution (e.g., 70% ethanol), hexane, and benzene have been successfully used. nih.govresearchgate.netsci-hub.se After initial extraction, the crude product is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, an extract can be dissolved in an ethanol-water mixture and then partitioned with a less polar solvent to remove nonpolar constituents. sci-hub.se

Modern extraction techniques have been applied to enhance the yield of these lactones while reducing extraction time and solvent consumption. Ultrasound-assisted extraction (UAE) utilizes sound waves to disrupt plant cell walls, facilitating the release of metabolites into the solvent. nih.gov Another method, microwave-assisted extraction (MAE), uses microwave energy to heat the solvent and plant material, accelerating the extraction process. semanticscholar.org Optimal conditions for MAE of related lactones from Inula helenium have been identified as using 80% ethanol with a specific material-to-liquid ratio and a short radiation time. semanticscholar.org

**Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones from *Inula helenium***

| Extraction Method | Solvent System | Key Parameters | Reference |

|---|---|---|---|

| Maceration | 70% Aqueous Ethanol | Room temperature, 24 hours, 1:20 solid/solvent ratio. | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | 70% Aqueous Ethanol | 15-60 min extraction time, constant temperature (25°C). | nih.gov |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 120 seconds radiation time, 50°C, 1:15 g/mL material to liquid ratio. | semanticscholar.org |

| Traditional Solvent Extraction | Benzene | 48 hours. | sci-hub.se |

| Soxhlet Extraction | n-Hexane | 6 hours, 50°C. | turkjps.org |

Following extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of phytochemicals. Preparative Thin-Layer Chromatography (TLC) is a valuable method for isolation. In this technique, the extract is applied to a plate coated with an adsorbent like silica gel, and a solvent system (e.g., n-hexane:ethyl acetate 9:1) is used to separate the components. turkjps.org The separated compounds can then be scraped from the plate and eluted for further analysis. turkjps.org

Column chromatography is also widely used, employing stationary phases such as acid-washed alumina or Florisil. sci-hub.se Different solvent mixtures are passed through the column to elute fractions with varying polarities, allowing for the separation of individual lactones. sci-hub.se

For analytical quantification and high-purity separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. turkjps.org A reversed-phase HPLC (RP-HPLC) method is typically used for sesquiterpene lactones. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. An isocratic elution with a mixture of methanol (B129727) and water is often effective. turkjps.org The separated compounds are detected using a photodiode array (PDA) detector at a specific wavelength, typically around 205 nm for this class of compounds. turkjps.org

Table 2: Example of HPLC Conditions for Separation of Alantolactone (B1664491) Isomers

| Parameter | Condition |

|---|---|

| System | Agilent 1100 series with PDA detector |

| Column | C18 column |

| Mobile Phase | Methanol:Water (60:40) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

Data adapted from a study on Alantolactone/Isoalantolactone (B1672209). turkjps.org

Spectroscopic and Spectrometric Methods for Structural Elucidation

Once this compound is isolated, its chemical structure is confirmed using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are analyzed. ¹H NMR provides information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial arrangement through chemical shifts (δ), signal splitting (multiplicity), and coupling constants (J). ¹³C NMR provides information on the carbon skeleton of the molecule.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule by showing correlations between different protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This collective data allows for the complete assignment of all proton and carbon signals, confirming the eudesmane-type sesquiterpene lactone structure of this compound.

Table 3: Example ¹H and ¹³C NMR Data for Alantolactone (a closely related isomer)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 39.5 | 1.48 (m); 1.85 (m) |

| 2 | 18.7 | 1.49 (m); 1.63 (m) |

| 3 | 37.1 | 1.50 (m); 1.95 (m) |

| 4 | 149.2 | - |

| 5 | 42.4 | 2.99 (d, 10.7) |

| 6 | 77.2 | 4.60 (t, 8.0) |

| 7 | 50.8 | 2.65 (m) |

| 8 | 170.2 | - |

| 9 | 42.4 | 1.50 (m); 2.15 (m) |

| 10 | 33.6 | - |

| 11 | 139.8 | - |

| 12 | 120.9 | 6.10 (d, 1.1); 5.56 (d, 1.0) |

| 13 | 20.9 | 1.07 (d, 7.6) |

| 14 | 109.9 | 4.75 (d, 1.6); 4.41 (d, 1.5) |

| 15 | 15.7 | 0.80 (s) |

This table serves as an illustrative example of the type of data generated for structural confirmation. Data adapted from studies on Alantolactone. turkjps.orgresearchgate.netresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For a compound like this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of its molecular formula.

Modern hyphenated techniques, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), are particularly effective. pharmrxiv.de In these methods, the compound is first separated by UPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this class of molecules. researchgate.net

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/sodiated adduct) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For sesquiterpene lactones, characteristic fragmentation pathways often involve the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov Analyzing these fragmentation patterns helps to confirm the core lactone structure and the nature of its substituents.

In Vitro Bioassay Methodologies

In vitro bioassays are fundamental laboratory methods used to determine the biological activity of a purified compound like this compound. These assays are performed in a controlled environment outside of a living organism, typically using isolated cells, tissues, or enzymes. They are crucial for screening compounds for potential therapeutic effects.

A variety of bioassays can be employed depending on the activity being investigated. For this compound, studies have focused on its effects on cell viability and proliferation. One specific methodology involves the use of in vitro cultures of leukocytes (white blood cells). colab.wsnih.gov In this type of assay, cells are cultured in a suitable medium and stimulated to proliferate using a mitogen, such as pokeweed mitogen (PWM). colab.wsnih.gov The test compound is then added at various concentrations to determine its effect on cell stimulation. The level of stimulation can be measured by assessing DNA replication, and cell viability can be determined using methods like dye exclusion. colab.wsnih.gov

Results from such assays are often reported as the concentration of the compound that produces a 50% reduction in a specific biological response. For example, the toxic effect of dihydro-11,13-alantolactone (DHA) on leukocytes was quantified by determining the concentration that caused a 50% decrease in mitogen-induced stimulation. colab.wsnih.gov

Table 4: In Vitro Bioassay Data for Dihydro-11,13-alantolactone

| Assay Type | Cell Line / System | Endpoint Measured | Result | Reference |

|---|---|---|---|---|

| Cell Proliferation / Toxicity | Leukocyte Culture stimulated with Pokeweed Mitogen (PWM) | 50% decrease in cell stimulation | 1.7 µg/mL | colab.wsnih.gov |

Cell-Based Assays for Antiproliferative and Cytotoxicity Screening

Cell-based assays are fundamental in the initial stages of drug discovery to determine the potential of a compound to inhibit cell growth (antiproliferative) or to cause cell death (cytotoxicity). For this compound, a naturally occurring sesquiterpene lactone, these assays have been employed to evaluate its efficacy against various cancer cell lines.

The most common method utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests either a decrease in cell proliferation or an increase in cell death.

Studies have shown that this compound exhibits cytotoxic effects. For example, in in vitro cultures of leukocytes, this compound was found to be toxic, with a concentration of 1.7 µg/ml causing a 50% decrease in cell stimulation researchgate.net. This indicates its potential to interfere with the viability of these immune cells.

While extensive data on a wide range of cancer cell lines for this compound is not as abundant as for its close analogue, Alantolactone, the existing research points towards its potential as a cytotoxic agent. The IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter derived from these assays.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Parameter | Result |

|---|---|---|---|

| Leukocytes | Pokeweed Mitogen (PWM) stimulation | Inhibition of stimulation | 50% decrease at 1.7 µg/ml researchgate.net |

| Leukocytes | Dye exclusion | Cell viability | Affected researchgate.net |

Microbiological Assays (e.g., Agar Diffusion, Minimum Inhibitory Concentration)

Microbiological assays are essential for determining the antimicrobial properties of a compound. These tests evaluate the ability of a substance to inhibit the growth of or kill microorganisms, including bacteria and fungi. The two most common methods are the agar diffusion test and the determination of the Minimum Inhibitory Concentration (MIC).

In the agar diffusion method , a standardized amount of a microorganism is spread on an agar plate. A filter paper disc impregnated with the test compound is then placed on the surface. If the compound has antimicrobial activity, a clear "zone of inhibition" will appear around the disc where the microorganism has not grown jfda-online.comresearchgate.net. The size of this zone is indicative of the compound's potency researchgate.net.

The Minimum Inhibitory Concentration (MIC) is a more quantitative measure. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation scielo.brnih.govnih.gov. This is typically determined using a broth microdilution method, where a series of decreasing concentrations of the compound are tested scielo.br.

Specific data on the antimicrobial activity of this compound from comprehensive studies is limited. However, sesquiterpene lactones as a class of compounds are known to possess antimicrobial properties nih.gov. For instance, some sesquiterpene lactones have shown weak to moderate activity against various bacterial and fungal strains, with MIC values ranging from 64 to 256 µg/ml for bacteria and around 64 µg/ml for fungi scielo.br.

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis

Biochemical assays are crucial for elucidating the mechanism of action of a compound by examining its effects on specific enzymes and cellular signaling pathways. For this compound and related sesquiterpene lactones, a key area of investigation has been their impact on pathways that regulate cell proliferation, inflammation, and apoptosis, such as the JAK/STAT signaling pathway.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and the expression of genes involved in immunity, proliferation, differentiation, and apoptosis ubc.caresearchgate.net. Dysregulation of this pathway is often implicated in cancer and inflammatory diseases.

While direct studies on this compound's effect on the JAK/STAT pathway are not extensively documented, research on the closely related compound, Alantolactone, has shown that it can inhibit this pathway. Alantolactone has been found to suppress the phosphorylation of STAT3, a key protein in this pathway, which in turn can lead to the induction of apoptosis in cancer cells youtube.comresearchgate.net. Given the structural similarity, it is plausible that this compound may exert similar effects. Terpenoids, the broader class to which this compound belongs, are known to inhibit JAK/STAT signaling, often by preventing the phosphorylation of STAT3 thermofisher.comsci-hub.se.

These assays typically involve treating cells with the compound and then using techniques like Western blotting to measure the levels of phosphorylated (activated) and total proteins in the signaling cascade. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Preclinical Model Systems for Biological Evaluation

In Vitro Advanced Models (e.g., 3D Cell Cultures, Spheroids, Organoids)

To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo systems, advanced in vitro models such as three-dimensional (3D) cell cultures, spheroids, and organoids are increasingly being used. These models more accurately mimic the complex microenvironment of tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns nih.govnih.gov.

Spheroids are self-assembled, spherical aggregates of cells that can be grown in conditions that prevent them from adhering to a surface. They are a valuable tool for studying tumor biology and for screening the efficacy of anticancer drugs researchgate.netnih.govfrontiersin.org.

Organoids are even more complex 3D structures derived from stem cells that can self-organize to recapitulate the architecture and function of an organ. Patient-derived organoids (PDOs) are particularly promising for personalized medicine, as they can be used to test the response of an individual's tumor to various drugs in vitro nih.govaltogenlabs.com.

Currently, there is a lack of specific published research detailing the evaluation of this compound using 3D cell cultures, spheroids, or organoids. However, these models represent a significant potential avenue for future research to better understand the antitumor effects of this compound in a more physiologically relevant context.

In Vivo Non-Human Animal Models (e.g., Murine Xenografts, Zebrafish)

In vivo animal models are a critical step in preclinical research to evaluate the efficacy and potential toxicity of a drug candidate in a whole-organism system before it can be considered for human trials.

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for in vivo studies in cancer research and drug discovery nih.govyoutube.comuniroma1.itnih.gov. Their rapid development, optical transparency (allowing for real-time imaging of tumor growth and metastasis), and high genetic homology with humans make them an attractive model system nih.govnih.gov. Zebrafish xenograft models, where human cancer cells are transplanted into zebrafish embryos or larvae, provide a high-throughput platform for screening the efficacy and toxicity of potential anticancer compounds nih.govscielo.br. To date, there are no specific published studies that have utilized zebrafish models to evaluate the biological activity of this compound.

Quantitative Analysis and Metabolite Profiling Techniques

Quantitative analysis and metabolite profiling are essential for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate. These techniques are used to measure the concentration of the compound and its metabolites in biological samples and to identify the biotransformation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, urine, and tissues jfda-online.comaltogenlabs.comnih.govnih.gov. A validated LC-MS/MS method has been developed for the simultaneous determination of the closely related isomers isoalantolactone and alantolactone in rat plasma nih.gov. This method demonstrated good linearity and recovery, and was successfully applied to a pharmacokinetic study nih.gov. While a specific method for this compound is not detailed, similar methodologies would be applicable.

Metabolite profiling aims to identify the metabolic fate of a compound in vivo. Understanding how a drug is metabolized is crucial for assessing its efficacy and potential toxicity. Studies on the metabolism of Alantolactone have shown that it undergoes various biotransformations, including conjugation with glutathione (B108866) and cysteine, as well as oxidation, hydration, and dehydrogenation researchgate.net. A study on the in vitro metabolism of 11α,13-dihydrohelenalin acetate, a compound structurally related to this compound, also identified glutathione conjugation as a main metabolic pathway. The hydrogenation of Alantolactone to this compound has been observed in bacterial metabolism. These findings suggest that this compound itself could be a metabolite of Alantolactone and may undergo further metabolic transformations.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique utilized for the separation, identification, and quantification of this compound in complex matrices such as plant extracts and biological samples. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govuab.edu

The chromatographic separation is typically achieved using a reversed-phase column, most commonly a C18 column. nih.gov The mobile phase generally consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with a small percentage of an acid like formic acid to improve the ionization process. nih.gov The separation relies on the differential partitioning of this compound between the stationary phase and the mobile phase. uab.edu